Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNA

説明

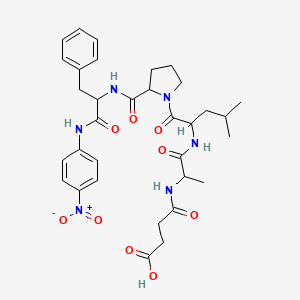

Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNA is a synthetic peptide substrate designed for studying protease activity, particularly in enzymatic assays. Its structure comprises a succinyl (Suc) group at the N-terminus, followed by alternating D- and L-amino acids (Ala, Leu, Pro, Phe), and a para-nitroanilide (pNA) moiety at the C-terminus. The pNA group serves as a chromophore, enabling spectrophotometric detection of protease-mediated cleavage. This compound is widely used in biochemical research to evaluate enzyme kinetics, substrate specificity, and inhibitor efficacy .

The racemic DL-configuration of its amino acids enhances resistance to proteolytic degradation, extending its utility in prolonged assays. However, this configuration may reduce binding affinity to stereospecific enzymes compared to homochiral substrates.

特性

IUPAC Name |

4-[[1-[[4-methyl-1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N6O9/c1-20(2)18-26(37-30(43)21(3)34-28(40)15-16-29(41)42)33(46)38-17-7-10-27(38)32(45)36-25(19-22-8-5-4-6-9-22)31(44)35-23-11-13-24(14-12-23)39(47)48/h4-6,8-9,11-14,20-21,25-27H,7,10,15-19H2,1-3H3,(H,34,40)(H,35,44)(H,36,45)(H,37,43)(H,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNLNVHDRHWWDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N6O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

合成経路と反応条件

Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNAの合成は、アミノ基の保護とアミノ酸の逐次カップリングから始まる、いくつかのステップを必要とします。スクシニル基は、基質の溶解性と安定性を高めるために導入されます。最終ステップは、p-ニトロアニリンをペプチド鎖にカップリングすることです。反応条件としては、通常、ジシクロヘキシルカルボジイミド(DCC)やN-ヒドロキシスクシンイミド(NHS)などのカップリング試薬を、ジメチルホルムアミド(DMF)やジクロロメタン(DCM)などの有機溶媒中で使用する必要があります。

工業的製造方法

Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNAの工業的製造は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、自動ペプチド合成機と精製のための高速液体クロマトグラフィー(HPLC)が含まれます。最終生成物は凍結乾燥して、安定な粉末形態にします。

化学反応の分析

科学研究の応用

Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNAは、科学研究において広く使用されており、以下の用途があります。

科学的研究の応用

Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNA is widely used in scientific research for:

Enzyme Activity Assays: It serves as a substrate for measuring the activity of proteolytic enzymes like elastase, chymotrypsin, and cathepsin G.

Biological Studies: Used to study enzyme kinetics and inhibition in various biological samples, including blood and tissue extracts.

Medical Research: Helps in the diagnosis of diseases related to protease activity, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Industrial Applications: Employed in the quality control of enzyme preparations in the pharmaceutical and biotechnology industries.

作用機序

Suc-DL-Ala-DL-Leu-DL-Pro-DL-Phe-pNAの作用機序は、特定のタンパク質分解酵素による加水分解が関与しています。スクシニル基は、基質の溶解性と安定性を高め、酵素の活性部位と効果的に相互作用することを可能にします。酵素はペプチド結合を切断し、p-ニトロアニリンを放出し、比色定量することができます。 このプロセスは、酵素の活性と特異性を決定するのに役立ちます .

類似化合物との比較

Regulatory and Industrial Considerations

Similar compounds used in clinical research must adhere to these standards to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。